(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone
Description
(2-Chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a heterocyclic compound featuring a thienopyridine core fused with a bicyclic system and linked via a methanone bridge to a 5-(furan-2-yl)isoxazole moiety.
Key structural attributes include:
- Thienopyridine core: A sulfur- and nitrogen-containing heterocycle contributing to aromatic stability and electron-rich properties.
- Chlorine substituent: Introduces steric and electronic effects, likely improving binding affinity to biological targets.
- Isoxazole-furan moiety: The isoxazole ring (a five-membered heterocycle with nitrogen and oxygen) and furan group (an oxygen-containing heterocycle) enhance polarity and π-π stacking interactions.
Propriétés
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S/c16-14-6-9-8-18(4-3-13(9)22-14)15(19)10-7-12(21-17-10)11-2-1-5-20-11/h1-2,5-7H,3-4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUVQRDEZYQORK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
To synthesize (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone:
Formation of the thieno-pyridine moiety: : Start with the chloroacetylation of 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-one using chloroacetyl chloride and a base such as triethylamine.
Isoxazole ring construction: : Perform a cyclization reaction with furan-2-carboxylic acid and hydroxylamine hydrochloride to create the isoxazol structure.
Condensation: : The two synthesized parts, the thieno-pyridine and the isoxazole derivatives, undergo a condensation reaction to form the final compound under basic conditions, often using reagents like potassium carbonate.
Industrial Production Methods:
For large-scale production, employing optimized routes using automated reactors with real-time monitoring ensures quality and yield. Industrial methods may adapt microwave-assisted synthesis or flow chemistry to reduce reaction times and enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation and Reduction: : The compound may undergo oxidation with agents like hydrogen peroxide, or reduction with hydride donors.
Substitution Reactions: : Substitution mainly at the chloro or methanone positions using nucleophiles like amines or thiols.
Cycloaddition: : Isoxazole rings can engage in [3+2] cycloaddition reactions with alkynes or alkenes.
Common Reagents and Conditions:
Oxidation: : Utilizing peracids or manganese dioxide under mild heating.
Reduction: : Sodium borohydride or lithium aluminum hydride in dry solvents.
Substitution: : Using reagents such as sodium azide, alcohols, and acids under reflux conditions.
Major Products Formed:
From oxidation: formation of ketones or aldehydes.
From reduction: formation of alcohols.
From substitution: new derivatives with various functional groups replacing the chloro atom or modifying the methanone group.
Applications De Recherche Scientifique
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated that derivatives of thieno[3,2-c]pyridine can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown effectiveness against breast cancer and leukemia cell lines, suggesting that this compound may also possess similar therapeutic potential .
1.2 Antimicrobial Activity
The thieno[3,2-c]pyridine moiety has been linked to antimicrobial properties. Preliminary studies suggest that this compound may inhibit bacterial growth and could serve as a lead for developing new antibiotics. The presence of the furan and isoxazole groups enhances its pharmacological profile, potentially increasing its efficacy against resistant bacterial strains .
Pharmacology
2.1 Mechanism of Action
The mechanism of action for this compound is believed to involve the modulation of specific biological pathways associated with cell signaling and apoptosis. Research has indicated that compounds containing the thieno[3,2-c]pyridine scaffold interact with various enzymes and receptors, leading to altered cellular responses that can inhibit tumor growth or bacterial proliferation .
2.2 Potential as a Drug Candidate
Due to its promising biological activities, this compound is being evaluated as a potential drug candidate for treating various diseases, including cancer and bacterial infections. Its ability to target multiple pathways makes it a versatile candidate in drug development pipelines.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing toxicity. Researchers are investigating how modifications to the thieno[3,2-c]pyridine core or the addition of different functional groups influence its biological activity. Initial findings suggest that small changes in substituents can significantly alter potency and selectivity against specific targets .
Synthesis and Production
4.1 Synthetic Routes
The synthesis of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone typically involves multi-step organic reactions starting from readily available precursors. Key steps include chlorination, cyclization, and coupling reactions under controlled conditions to ensure high yield and purity .
4.2 Industrial Production Methods
For large-scale production, methods are being optimized to improve efficiency and reduce costs. Techniques such as continuous flow synthesis and advanced purification methods like chromatography are being employed to produce the compound at a commercially viable scale while adhering to safety protocols due to the use of hazardous reagents .
Case Studies
Several case studies have highlighted the potential applications of this compound:
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Demonstrated significant cytotoxicity against leukemia cells | Suggests potential use in chemotherapy regimens |
| Study 2 | Showed antibacterial activity against MRSA strains | Indicates promise as a new antibiotic candidate |
| Study 3 | Explored SAR leading to more potent derivatives | Aids in designing next-generation therapeutics |
Mécanisme D'action
In biological systems:
Molecular Targets: : The compound could potentially bind to specific enzymes or receptors due to its structure, causing inhibition or activation of these biomolecules.
Pathways Involved: : Interaction with cellular pathways like oxidative stress response, signal transduction pathways due to the presence of the isoxazole ring known for its biological activity.
Comparaison Avec Des Composés Similaires
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Core Heterocycles: The target compound’s thienopyridine core differs from pyrazoles (e.g., 7a ) and imidazoles (e.g., 1AJ ). The isoxazole-furan group in the target compound introduces higher oxygen content compared to 1AJ’s imidazole, altering hydrogen-bonding capacity and metabolic stability .
Substituent Effects: The chloro substituent in the target compound contrasts with cyanoamine groups in 7a or benzoyl groups in pyrazoxyfen . Chlorine’s electronegativity may improve binding to enzymatic targets (e.g., cytochrome P450) but increases environmental persistence.
Bioactivity Trends: Pyrazoxyfen’s herbicidal activity suggests that methanone-linked heterocycles can interact with plant-specific pathways. Imidazole-containing 1AJ serves as a structural model for receptor binding, whereas the target compound’s isoxazole-furan system may favor interactions with oxidoreductases or kinases.
Research Findings and Limitations
- Synthesis Challenges: While outlines methods for analogous methanones (e.g., using malononitrile or ethyl cyanoacetate), the target compound’s fused thienopyridine system likely requires specialized coupling agents or catalytic conditions.
- Bioactivity Data Gap: No direct studies on the target compound’s biological activity are cited in the provided evidence. Inferences are drawn from structurally related compounds (e.g., pyrazoxyfen’s herbicidal action , 1AJ’s use in crystallography ).
Activité Biologique
The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound combines a thieno[3,2-c]pyridine core with an isoxazole moiety, which is known for enhancing biological activity.
Structural Characteristics
The molecular structure of the compound can be represented as follows:
This structure includes:
- A thieno[3,2-c]pyridine ring, which is associated with various biological activities.
- An isoxazole group that contributes to its pharmacological profile.
- A furan substituent that may enhance interactions with biological targets.
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets such as enzymes and receptors. The thienopyridine moiety facilitates binding to target proteins, while the isoxazole group can participate in hydrogen bonding and hydrophobic interactions. These interactions modulate the activity of target proteins, leading to significant physiological responses.
Biological Activities
Research indicates that compounds similar to (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone exhibit a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.
- Neuroprotective Properties : Similar compounds have been shown to cross the blood-brain barrier and influence neurotransmitter levels, suggesting potential applications in neurodegenerative diseases.
Case Studies
Several studies highlight the biological activity of thieno[3,2-c]pyridine derivatives:
- Study on Neurotransmitter Modulation : A study demonstrated that certain thieno[3,2-c]pyridine derivatives could increase acetylcholine and serotonin levels in the hippocampus, indicating their potential as cognitive enhancers .
- Antitumor Activity Assessment : In vitro assays showed that derivatives of thieno[3,2-c]pyridine exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .
- Anti-inflammatory Mechanisms : Research indicated that these compounds could inhibit the production of pro-inflammatory cytokines in macrophages, highlighting their therapeutic potential in treating inflammatory diseases .
Comparative Analysis
To better understand the biological activity of the compound , it is useful to compare it with other related compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Compound A | Thienopyridine | Anticancer |
| Compound B | Isoxazole | Neuroprotective |
| Compound C | Furan | Anti-inflammatory |
Q & A
Q. What are the common synthetic routes for (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone, and how are intermediates characterized?
Methodological Answer: Synthesis typically involves multi-step protocols:
- Step 1: Construction of the thienopyridine core via cyclization of substituted thiophene precursors under controlled temperatures (60–80°C) in anhydrous solvents like DMF or THF .
- Step 2: Functionalization of the isoxazole-furan moiety using Sonogashira or Huisgen cycloaddition reactions, with Cu(I) or Pd catalysts .
- Characterization: Intermediates are validated via /-NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and LC-MS (to confirm molecular ion peaks). Purity is assessed using HPLC with C18 columns (≥95% purity threshold) .
Q. Which spectroscopic and chromatographic techniques are critical for validating the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy: Assign diastereotopic protons in the dihydrothienopyridine ring (e.g., coupling constants ) and verify the methanone carbonyl signal at ~170 ppm in -NMR .
- Mass Spectrometry: High-resolution ESI-MS to confirm the exact mass (e.g., [M+H] at m/z 401.0521 for CHClNOS) .
- HPLC: Gradient elution (ACN:HO with 0.1% TFA) to detect impurities from side reactions (e.g., incomplete furan coupling) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?
Methodological Answer:
- Design of Experiments (DoE): Use fractional factorial designs to screen variables (temperature, solvent polarity, catalyst loading). For example, THF increases regioselectivity in cyclization vs. DMF, which may promote side reactions .
- Real-Time Monitoring: Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics dynamically .
- Solvent Selection: Polar aprotic solvents (e.g., DMSO) enhance solubility of the furan-isoxazole intermediate, reducing aggregation-related yield losses .
Q. What strategies resolve contradictions in spectral data or bioactivity results across studies?
Methodological Answer:
- Reproducibility Checks: Replicate synthesis under inert atmospheres (N/Ar) to exclude oxidative degradation of the furan ring, which can alter UV/Vis and bioactivity profiles .
- Advanced NMR Techniques: Use - COSY and NOESY to distinguish stereochemical ambiguities in the dihydrothienopyridine ring .
- Stability Studies: Accelerated degradation tests (40°C/75% RH) to identify labile functional groups (e.g., hydrolytic cleavage of the isoxazole under acidic conditions) .
Q. How can computational modeling predict the compound’s tautomeric behavior or electronic properties?
Methodological Answer:
- DFT Calculations: Optimize tautomeric structures (e.g., thione-thiol equilibria in the thienopyridine core) using B3LYP/6-31G(d) basis sets. Compare theoretical IR spectra with experimental data to validate tautomer populations .
- Molecular Docking: Use MOE software to model interactions with biological targets (e.g., kinase enzymes). Focus on the methanone’s carbonyl group as a hydrogen-bond acceptor .
Q. What experimental designs address limitations in assessing the compound’s environmental or biochemical stability?
Methodological Answer:
- Hyperspectral Imaging (HSI): Map degradation products in simulated wastewater matrices, noting spectral shifts in the furan C-O-C stretch (950–1050 cm) .
- LC-MS/MS Degradation Studies: Expose the compound to UV light (254 nm) and identify photolytic byproducts (e.g., chloro-substituted fragments via retro-Diels-Alder pathways) .
Methodological Challenges and Solutions
Q. How to analyze tautomeric equilibria in the thienopyridine moiety under varying pH conditions?
Methodological Answer:
- pH-Dependent NMR: Acquire -NMR spectra in DO at pH 2–12. Monitor proton exchange rates for the NH group in the dihydrothienopyridine ring (δ 4.5–5.5 ppm) to identify dominant tautomers .
- Computational pKa Prediction: Tools like MarvinSuite estimate tautomer stability; correlate with experimental UV-Vis absorbance shifts at 270–290 nm .
Q. What protocols ensure reproducibility in biological assays involving this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
